Fingolimod phosphate
説明
Fingolimod phosphate, a synthetic compound based on the fungal secondary metabolite myriocin, is a potent immunosuppressant approved by the U.S. FDA in September 2010 for treating multiple sclerosis (MS). It functions by preventing the egress of lymphocytes from lymphoid tissues, showing superior efficacy compared to interferon beta-1a in clinical trials for relapsing-remitting MS. Fingolimod is unique as it is orally active, marking a significant advancement in MS treatment options (Strader, Pearce, & Oberlies, 2011).
Synthesis Analysis
The synthesis of fingolimod involves starting with 2-phenethyl alcohol and sodium bromide, undergoing a series of reactions such as substitution, acylation, and condensation. This process yields fingolimod with an overall yield of 26.9%, which is higher compared to previously reported methods, indicating a more efficient synthesis pathway suitable for industrial production due to its convenience, high yield, low cost, and mild reaction conditions (Liu Jian-fen, 2014).
Molecular Structure Analysis
Fingolimod's efficacy is attributed to its structural similarity to sphingosine, enabling it to modulate sphingosine 1-phosphate (S1P) receptors after phosphorylation by sphingosine kinase 2. This phosphorylated form, fingolimod-phosphate, binds to S1P receptors, particularly affecting the S1P1 subtype, which plays a crucial role in lymphocyte trafficking. The unique action of fingolimod-phosphate as both an agonist and antagonist of S1P receptors contributes to its immunosuppressive properties (Brinkmann et al., 2010).
Chemical Reactions and Properties
Fingolimod undergoes phosphorylation to become active in vivo, forming fingolimod-phosphate, which interacts with extracellular G protein-coupled receptors, specifically sphingosine 1-phosphates. This interaction prevents the release of lymphocytes from lymphoid tissue, highlighting fingolimod's mechanism of action as an immunosuppressant. Its oral activity sets it apart from current first-line MS therapies, with potential uses in organ transplants and cancer treatment as well (Strader et al., 2011).
Physical Properties Analysis
Fingolimod's physical properties, including its oral bioavailability and pharmacokinetic profile, contribute to its effectiveness as a treatment for MS. It is absorbed slowly but almost completely, with a half-life of 6–9 days. Steady-state pharmacokinetics are achieved after 1–2 months of daily dosing. These properties, along with its dose-proportional exposure and low to moderate intersubject pharmacokinetic variability, make fingolimod a predictable and effective oral therapy for MS (David, Kovarik, & Schmouder, 2012).
Chemical Properties Analysis
The metabolism of fingolimod involves phosphorylation, hydroxylation, oxidation, and conjugation with endogenous fatty acids, closely following metabolic pathways of related endogenous compounds. This unusual metabolism for a xenobiotic suggests that fingolimod's pharmacological activity and safety profile are influenced by its biotransformation following endogenous metabolic pathways. Its elimination is primarily through oxidative metabolism, with fingolimod phosphate being mainly eliminated by dephosphorylation (Zollinger et al., 2011).
科学的研究の応用
Treatment of Neurological and Neurodegenerative Diseases
- Scientific Field : Neurology and Neuropharmacology .
- Application Summary : Fingolimod phosphate is being studied for its potential in treating neurological and neurodegenerative diseases. It acts as a functional antagonist of sphingosine 1-phosphate receptors, which play a crucial role in brain homeostasis .
- Methods of Application : Fingolimod has been tested in models of Alzheimer’s Disease (AD). It was found to reduce the S1P Aβ-induced neuronal damage in rat hippocampus .
- Results : The application of Fingolimod was able to improve the consequent cognitive impairment in the tested AD models .
Treatment of Autoimmune Diseases
- Scientific Field : Immunology .
- Application Summary : Fingolimod phosphate is being explored for its therapeutic efficacy in autoimmune diseases .
- Methods of Application : The active metabolite of Fingolimod, amiselimod-P, shows potent selectivity for S1P1 and high selectivity for S1P5 receptors, which play key roles in autoimmune diseases .
- Results : Amiselimod exhibited potent therapeutic efficacy with minimal cardiac effects at the anticipated clinical dose and is unlikely to require dose titration .
Treatment of Acute Respiratory Distress Syndrome (ARDS)
- Scientific Field : Pulmonology .
- Application Summary : Fingolimod phosphate is being investigated for its potential in treating ARDS, including that caused by COVID-19 .
- Methods of Application : Fingolimod acts on Sphingosine 1 Phosphate (S1P) which plays a key role in regulating inflammation and immune responses .
- Results : Fingolimod shows promise in treating COVID-19 by reducing inflammation and lung damage .
Treatment of Multiple Sclerosis
- Scientific Field : Neurology .
- Application Summary : Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis .
- Methods of Application : The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .
- Results : Fingolimod can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS .
Treatment of Diabetic Retinopathy
- Scientific Field : Ophthalmology .
- Application Summary : Fingolimod is being investigated for its potential in treating diabetic retinopathy .
- Methods of Application : Fingolimod, a sphingosine 1-phosphate receptor (S1PR) agonist, was tested on retinal angiogenesis in a mouse model of diabetic retinopathy (DR) .
- Results : Fingolimod showed a decrease of retinal vascular endothelial growth factor A (VEGFA) and vascular endothelial growth factor receptors 1 and 2 (VEGFR1 and VEGFR2), compared to the diabetic control group .
Treatment of Cancer
- Scientific Field : Oncology .
- Application Summary : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in cancer .
- Methods of Application : Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
- Results : Attractive pharmacological effects, relative safety, favorable pharmacokinetics, and positive experimental data have collectively led to its testing in clinical trials .
Bioequivalence Study
- Scientific Field : Pharmacology .
- Application Summary : Fingolimod has been used in bioequivalence studies to understand its pharmacokinetics .
- Methods of Application : A new bioanalytical liquid chromatography tandem mass spectrometric method has been developed and validated for a clinical determination of fingolimod hydrochloride in whole blood .
- Results : The findings of AUC 0-72, C max and T max for Gilenya® were bio-comparable to corresponding parameters derived from the test product .
Blood-Nerve Barrier Properties
- Scientific Field : Neurology .
- Application Summary : Fingolimod is being investigated for its potential in enhancing the barrier properties of the blood–brain barrier (BBB) and the blood–nerve barrier (BNB) .
- Methods of Application : An immortalized human peripheral nerve microvascular endothelial cell line (HPnMEC) was used to evaluate BNB barrier properties .
- Results : Fingolimod-phosphate directly modifies the BNB and enhances barrier properties .
Treatment of Progressive Multifocal Leukoencephalopathy
- Scientific Field : Neurology .
- Application Summary : Fingolimod is being investigated for its potential in treating progressive multifocal leukoencephalopathy (PML), a rare and often fatal viral disease characterized by progressive damage or inflammation of the white matter of the brain .
- Methods of Application : Fingolimod is a sphingosine 1-phosphate receptor modulator that prevents the exit of T and B lymphocytes from lymph nodes and reduces their entrance into the central nervous system .
- Results : The mechanisms leading to PML in fingolimod MS-treated patients are not completely understood .
Safety And Hazards
Fingolimod has been associated with potentially fatal infections, bradycardia, and, in 2009, a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .
将来の方向性
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It has been shown to be an effective treatment in phase 2 and phase 3 studies . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
特性
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432703 | |
Record name | FTY720 (R)-Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod phosphate | |
CAS RN |
402616-23-3 | |
Record name | FTY720 (R)-Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。